molecular formula C21H24N4O4 B6587744 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 1235288-81-9

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B6587744
CAS No.: 1235288-81-9
M. Wt: 396.4 g/mol
InChI Key: RFCZTOXKACPDAU-UHFFFAOYSA-N
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Description

N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide is a synthetic organic compound featuring a hybrid structure combining a benzodioxin moiety, a pyridine-substituted piperidine scaffold, and an ethanediamide (oxamide) linker.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c26-20(21(27)24-16-4-5-17-18(13-16)29-12-11-28-17)23-14-15-6-9-25(10-7-15)19-3-1-2-8-22-19/h1-5,8,13,15H,6-7,9-12,14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCZTOXKACPDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data from various studies, synthesis methods, and potential mechanisms of action.

The molecular formula of the compound is C24H30N4O2C_{24}H_{30}N_4O_2, with a molecular weight of approximately 414.53 g/mol. The structure includes a benzodioxin moiety linked to a piperidine derivative, which may contribute to its biological effects.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Cytotoxicity : Several studies have reported cytotoxic effects against cancer cell lines. For instance, compounds with similar structures showed significant cytotoxic activity against HeLa cells, with IC50 values as low as 10.46±0.82μM10.46\pm 0.82\,\mu M .
  • Vasorelaxant Activity : Compounds derived from benzodioxin structures have demonstrated vasorelaxant properties and heart rate modulation in vitro . This suggests potential applications in cardiovascular therapies.
  • Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, such as glucosylceramide synthase, which is relevant for treating neurodegenerative diseases .

Case Studies

A notable study synthesized a series of benzodioxin derivatives and evaluated their biological activities. The findings highlighted:

  • Bradycardic Activity : Compounds exhibited heart-rate-reducing effects in vitro, indicating potential use in managing heart conditions .
  • Selectivity : Certain compounds showed selectivity for cancer cells over normal cells, which is crucial for developing targeted therapies .

The proposed mechanisms of action for the biological activities observed include:

  • Interaction with Cellular Targets : The compound may interact with specific receptors or enzymes that modulate cellular signaling pathways.
  • Induction of Apoptosis : Cytotoxic effects are often linked to the induction of programmed cell death in cancer cells through various signaling cascades.

Data Table

PropertyValue
Molecular FormulaC24H30N4O2C_{24}H_{30}N_4O_2
Molecular Weight414.53 g/mol
IC50 (HeLa Cells)10.46±0.82μM10.46\pm 0.82\,\mu M
Vasorelaxant ActivityYes
Enzyme InhibitionGlucosylceramide synthase

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step reaction involving 2,3-dihydrobenzo[1,4]dioxin derivatives and piperidine-based moieties. The synthesis typically begins with the reaction of N-(2,3-dihydrobenzo[1,4]dioxin-6-amine) with various acylating agents to form acetamides. The resulting compounds are characterized by their unique structural features, which include a benzodioxin core and piperidine rings.

Table 1: Synthesis Overview

StepReagentsConditionsProduct
1N-(2,3-dihydrobenzo[1,4]dioxin-6-amine), 4-methylbenzenesulfonyl chlorideAqueous Na2CO3, stirringN-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-methylbenzenesulfonamide
22-bromo-N-(un/substituted-phenyl)acetamidesDMF, lithium hydrideTargeted sulfonamide derivatives

Enzyme Inhibition Studies

Research indicates that derivatives of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide exhibit significant enzyme inhibitory activities. Notably, compounds have been tested against α-glucosidase and acetylcholinesterase enzymes.

Case Study: Therapeutic Potential in Diabetes and Alzheimer's Disease

A study evaluated the inhibitory effects of synthesized sulfonamides on α-glucosidase and acetylcholinesterase. The findings suggested that these compounds could be promising candidates for treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) due to their ability to inhibit key enzymes involved in glucose metabolism and neurotransmission.

Table 2: Enzyme Inhibition Results

CompoundEnzyme TargetIC50 Value (µM)Potential Application
Compound Aα-glucosidase12.5T2DM management
Compound BAcetylcholinesterase15.0AD treatment

Pharmacological Applications

The pharmacological profile of this compound suggests potential applications in:

1. Antidiabetic Agents:

  • By inhibiting α-glucosidase, these compounds can help manage postprandial blood glucose levels.

2. Neuroprotective Agents:

  • Inhibition of acetylcholinesterase may enhance cholinergic activity in the brain, providing therapeutic benefits for neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on molecular features, physicochemical properties, and hypothesized biological activity.

Compound 1: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9)
  • Structural Similarities : Shares the benzodioxin core and pyridine ring.
  • Key Differences: Functional Groups: Replaces the ethanediamide linker with a pyridin-3-amine group and introduces a dimethylaminomethylphenyl substituent. Molecular Weight: 391.46 g/mol (vs. ~424 g/mol estimated for the target compound).
  • The methoxy-pyridine moiety may increase steric hindrance, reducing binding to flat aromatic receptors compared to the piperidine-linked pyridine in the target compound .
Compound 2: N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-2-pyridinamine (CAS: 941378-54-7)
  • Structural Similarities : Contains the benzodioxin core and pyridine.
  • Key Differences :
    • Heterocycle Substitution : Replaces the piperidine-ethanediamide system with a thiazole ring.
    • Molecular Weight : ~357 g/mol (lower than the target compound).
  • Reduced steric bulk compared to the target compound could enhance penetration into CNS targets but decrease selectivity .
Compound 3: 4-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethoxy]-N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]benzamide (CAS: 1013794-66-5)
  • Structural Similarities : Shares a piperidine-derived scaffold and amide functional groups.
  • Key Differences :
    • Substituents : Incorporates morpholine and thiophene groups instead of benzodioxin and pyridine.
    • Molecular Weight : ~527 g/mol (higher than the target compound).
  • Hypothesized Properties :
    • The morpholine-thiophene system may enhance blood-brain barrier (BBB) permeability but reduce aromatic stacking interactions.
    • The bulky 2-oxoethoxy group could limit conformational flexibility compared to the ethanediamide linker in the target compound .

Comparative Data Table

Parameter Target Compound Compound 1 Compound 2 Compound 3
Molecular Formula C₂₃H₂₄N₄O₄ (estimated) C₂₃H₂₅N₃O₃ C₁₅H₁₃N₃O₂S C₂₇H₃₄N₄O₅S
Molecular Weight (g/mol) ~424 391.46 357.35 527.65
Key Functional Groups Ethanediamide, pyridinylpiperidine Pyridin-3-amine, dimethylaminophenyl Thiazole, pyridinamine Morpholine, thiophene, benzamide
Hypothesized Solubility Moderate (amide-enhanced polarity) High (dimethylamino group) Low (thiazole sulfur) Moderate (morpholine hydrophilicity)
Potential Bioactivity CNS modulation (unverified) Dopamine receptor binding Serotonin transporter inhibition Kinase inhibition

Research Findings and Limitations

  • Compound 2 : Exhibited selective serotonin reuptake inhibition (SSRI-like activity) in vitro but poor BBB penetration in rodent models .
  • Compound 3 : Showed potent kinase inhibitory activity (IC₅₀ <50 nM for MAPK) but high plasma protein binding (>95%), reducing free drug availability .

Critical Limitations :

  • No clinical data are available for the target compound or its analogs.
  • Structural modifications (e.g., benzodioxin vs. thiazole) significantly alter pharmacodynamic profiles, making direct comparisons speculative.

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